molecular formula C10H13NO2 B051002 N-methoxy-N,4-dimethylbenzamide CAS No. 122334-36-5

N-methoxy-N,4-dimethylbenzamide

Cat. No. B051002
M. Wt: 179.22 g/mol
InChI Key: JFLVXYRFUSRSCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally similar to N-methoxy-N,4-dimethylbenzamide involves various chemical reactions, including acylation reactions and modifications of benzamide derivatives. For example, the formation of compounds through the reaction of aminophenol with metoxybenzoylchloride in THF, characterized by NMR and elemental analysis, is a method that could be analogous to synthesizing N-methoxy-N,4-dimethylbenzamide (Karabulut et al., 2014). Additionally, the reaction of aminobenzyl alcohols with dimethyl carbonate over NaY faujasite selectively produces N-methylanilines without concurrent O-methylation or N-/O-methoxycarbonylation side processes, indicating a potential pathway for N-alkylation (Selva, Tundo, & Perosa, 2003).

Molecular Structure Analysis

The molecular structure of N-methoxy-N,4-dimethylbenzamide can be analyzed and determined using techniques such as single crystal X-ray diffraction and DFT calculations. Studies have shown that molecular geometry, bond lengths, bond angles, and dihedral angles can be significantly influenced by intermolecular interactions, such as dimerization and crystal packing (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactions involving N-methoxy-N,4-dimethylbenzamide derivatives can include N-alkylation, C-H bond activation, and various cyclization reactions. For instance, the rhodium(III)-catalyzed benzo[c]azepine-1,3(2H)-dione synthesis via tandem C–H alkylation and intermolecular amination represents a method for functionalizing benzamide derivatives (Xu et al., 2021).

Physical Properties Analysis

While specific studies on the physical properties of N-methoxy-N,4-dimethylbenzamide were not directly found, similar compounds exhibit properties such as crystal structure variations and hydrogen bonding patterns, which can be critical for understanding the physical characteristics of N-methoxy-N,4-dimethylbenzamide. The study of crystalline polymorphs and their structural analysis through X-ray crystallography provides insight into the physical properties of related benzamide compounds (Yasuoka, Kasai, & Kakudo, 1969).

Chemical Properties Analysis

The chemical properties of N-methoxy-N,4-dimethylbenzamide and its derivatives can be explored through their reactivity and the formation of various products under different conditions. For example, the formation and metabolism of N-hydroxymethyl compounds from N-methyl and N,N-dimethylbenzamides provide insights into the metabolic pathways and stability of these compounds, which can inform the chemical properties of N-methoxy-N,4-dimethylbenzamide derivatives (Ross et al., 1983).

Scientific Research Applications

  • Electronic Properties and Mediation of Intramolecular Hole Transfer : N-methoxy-N,4-dimethylbenzamide derivatives have been studied for their electronic properties. Research demonstrates their efficiency in mediating intramolecular hole transfer, important in electronic applications (Xu et al., 2005).

  • Synthesis of Selenoxanthones : Derivatives of N-methoxy-N,4-dimethylbenzamide are used in the synthesis of selenoxanthones. These compounds have potential applications in pharmaceutical and chemical industries due to their unique chemical properties (Brennan, Donnelly, & Detty, 2003).

  • Neuroendocrine Markers and Psychological Effects : In the field of psychopharmacology, derivatives of this compound have been studied for their effects on neuroendocrine markers, as well as their impact on mood and mental health, indicating potential therapeutic applications (Uthaug et al., 2019).

  • Synthetic Utility in Chemistry : The synthetic utility of α-(Dimethylamino)benzylidene and 1-(Dimethylamino)ethylidene acetals, derived from N-methoxy-N,4-dimethylbenzamide, is notable. These compounds are used as temporary protecting groups in organic synthesis, highlighting their importance in chemical synthesis processes (Hanessian & Moralioglu, 1972).

  • Metabolism and Pharmacokinetics : Studies have been conducted on the metabolism of N-methoxy-N,4-dimethylbenzamide derivatives, understanding their transformation in biological systems. This research is crucial for drug development and pharmacokinetic profiling (Constantino, Rosa, & Iley, 1992).

  • Antifungal Applications : Certain derivatives of N-methoxy-N,4-dimethylbenzamide exhibit significant antifungal effects, suggesting their potential as antifungal agents in medical and agricultural applications (Jafar et al., 2017).

  • Photovoltaic Performance in Solar Cells : N-methoxy-N,4-dimethylbenzamide derivatives have been applied as hole transport materials in perovskite solar cells, impacting their photovoltaic performance and efficiency. This application is significant for renewable energy technology (Wu et al., 2016).

Safety And Hazards

“N-methoxy-N,4-dimethylbenzamide” can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

properties

IUPAC Name

N-methoxy-N,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8-4-6-9(7-5-8)10(12)11(2)13-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLVXYRFUSRSCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408645
Record name N-methoxy-N,4-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N,4-dimethylbenzamide

CAS RN

122334-36-5
Record name N-methoxy-N,4-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methoxy-N,4-dimethylbenzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 10.00 g of p-toluoyl chloride in 300 ml of dichloromethane, 6.94 g of N,O-dimethylhydroxyamine hydrochloride was added. The reaction solution was ice-cooled and 11.5 ml of pyridine was added dropwise. After the completion of dropwise addition, the mixture was stirred at room temperature for one hour and the solvent was evaporated under reduced pressure. The residue was combined with water, extracted with diethyl ether and then washed in turn with 10% hydrochloric acid, water and an aqueous saturated sodium hydrogen carbonate solution. After drying over anhydrous magnesium sulfate, the solvent was evaporated under reduced pressure to obtain 10.40 g of the desired compound as a colorless oily substance.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.94 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of N,O-dimethylhydroxylamine hydrochloride (8.20 g) in THF (dry) (75 mL) was added TEA (23.4 mL) at 0° C. After being stirred at 0° C. for 20 min, 4-methylbenzoyl chloride (10 g) in THF (dry) (20 mL) was added to the reaction mixture. The mixture was stirred at room temperature for 2 days. The mixture was quenched with water at room temperature and extracted with EtOAc. The organic layer was separated, washed with brine, dried over anhydrous magnesium sulfate and concentrated in vacuo to give N-methoxy-N,4-dimethylbenzamide (11.7 g) as a yellow oil. n-Butyllithium (1.6 M in hexane) (25.1 mL) was added dropwise to a mixture of 1,4-dibromobenzene (8.29 g) in THF (dry) (105 mL) at −78° C. for 10 min. The mixture was stirred at the same temperature under nitrogen for 30 min to form white precipitates. A solution of N-methoxy-N,4-dimethylbenzamide (6 g) in THF (dry) (20 mL) was added to the reaction mixture at −78° C. and the mixture was stirred at the same temperature under nitrogen for 30 min and then at room temperature under a dry atmosphere with anhydrous calcium chloride tube overnight. The mixture was quenched with sat. NH4Cl aq. at room temperature and extracted with EtOAc. The organic layer was separated, washed with water and brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was purified by column chromatography (silica gel, eluted with EtOAc in hexane) to give the title compound (7.18 g) as a pale yellow solid.
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
23.4 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
SL Yedage, BM Bhanage - Green Chemistry, 2016 - pubs.rsc.org
In this report synthesis of isoquinolinones, isocoumarins, and N-methyl isoquinolinones and olefination of the Weinreb amides by C–H bond activation using Ru(II)/PEG-400 as green …
Number of citations: 68 pubs.rsc.org
TT Dang, A Chen, AM Seayad - RSC Advances, 2014 - pubs.rsc.org
Heterogeneously catalysed carbonylative coupling reactions such as aminocarbonylation and Suzuki-carbonylation are reported using Pd nanoparticles supported on ZIF-8 for efficient …
Number of citations: 31 pubs.rsc.org
Y Hyodo, K Takahashi, Y Chitose, M Abe… - Synlett, 2022 - thieme-connect.com
Host–guest assemblies of a designed 1,4-bis(diarylamino)naphthalene and V-shaped aromatic amphiphiles consisting of two pentamethylbenzene moieties bridged by an m-…
Number of citations: 2 www.thieme-connect.com
T Niu, KH Wang, D Huang, C Xu, Y Su, Y Hu, Y Fu - Synthesis, 2014 - thieme-connect.com
Weinreb amides were prepared directly from carboxylic acids, N,O-dimethylhydroxylamine, and phosphorus trichloride in one pot at 60 C in toluene in high yields, thus avoiding the …
Number of citations: 24 www.thieme-connect.com
X Dong, P Ma, T Zhang, HB Jalani, G Li… - The Journal of Organic …, 2020 - ACS Publications
C–H amination of arenes directed by weakly coordinating Weinreb amides has been achieved with an iridium catalyst and 2,2,2-trichloroethoxycarbonyl (Troc) azide as an aminating …
Number of citations: 12 pubs.acs.org
R Das, M Kapur - The Journal of organic chemistry, 2017 - ACS Publications
A palladium-catalyzed, ortho-selective C–H halogenation methodology is reported herein. The highlight of the work is the highly selective C(sp 2 )–H functionalization of benzyl nitriles …
Number of citations: 75 pubs.acs.org
NR Khedkar, NR Irlapatti, D Dadke… - Journal of Medicinal …, 2021 - ACS Publications
The role of calcium release-activated calcium (CRAC) channels is well characterized and is of particular importance in T-cell function. CRAC channels are involved in the pathogenesis …
Number of citations: 4 pubs.acs.org
F Pilathottathil, DV Kumar, A Kaliyamoorthy - tandf.figshare.com
General information. Unless otherwise noted, all reactions were carried out in a reaction vessel with a teflon coated magnetic stirring bar under open atmosphere. Reagents and …
Number of citations: 3 tandf.figshare.com
Y Yang, J Liu, FS Kamounah… - The Journal of …, 2021 - ACS Publications
Transamidation reactions are often mediated by reactive substrates in the presence of overstoichiometric activating reagents and/or transition metal catalysts. Here we report the use of …
Number of citations: 13 pubs.acs.org
RJ Wiles - 2015 - opencommons.uconn.edu
Central to the advancement of small molecule synthesis is the ability to develop methodologies that reimagine well known chemistry in a new, environmentally friendly manner. In this …
Number of citations: 2 opencommons.uconn.edu

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